Isoxazole, 5-(3-bromophenyl)-3-(4-nitrophenyl)-

Description

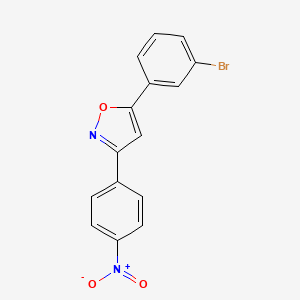

Isoxazole, 5-(3-bromophenyl)-3-(4-nitrophenyl)- (C₁₅H₉BrN₂O₃; MW: 369.15 g/mol) is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a 3-bromophenyl group at position 5 and a 4-nitrophenyl group at position 2. This compound is of interest in medicinal chemistry due to the pharmacological versatility of isoxazole derivatives, including applications as kinase inhibitors, antimicrobial agents, and insecticides .

Properties

CAS No. |

651021-74-8 |

|---|---|

Molecular Formula |

C15H9BrN2O3 |

Molecular Weight |

345.15 g/mol |

IUPAC Name |

5-(3-bromophenyl)-3-(4-nitrophenyl)-1,2-oxazole |

InChI |

InChI=1S/C15H9BrN2O3/c16-12-3-1-2-11(8-12)15-9-14(17-21-15)10-4-6-13(7-5-10)18(19)20/h1-9H |

InChI Key |

UYFACXVCRJNPBY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=CC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Bromophenyl)-3-(4-nitrophenyl)isoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-bromobenzaldehyde with 4-nitrophenylhydrazine to form the corresponding hydrazone, which is then cyclized under acidic conditions to yield the isoxazole ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the above synthetic route to ensure high yield and purity, possibly using continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The nitrophenyl group directs electrophilic attacks to specific positions on the aromatic ring due to its electron-withdrawing nature.

Examples :

-

Nitration :

-

Halogenation :

Regioselectivity :

Nucleophilic Aromatic Substitution (NAS)

The bromine substituent at the 3-position participates in metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling :

-

Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ to form biaryl derivatives .

Stille Coupling :

Reduction Reactions

The nitro group on the 4-nitrophenyl ring can be reduced to an amine under catalytic hydrogenation.

Catalytic Hydrogenation :

-

Product : 5-(3-bromophenyl)-3-(4-aminophenyl)isoxazole.

Selectivity :

Cycloaddition and Ring-Opening Reactions

The isoxazole ring participates in [3+2] cycloadditions and acid-mediated ring-opening.

[3+2] Cycloaddition :

Acid-Mediated Ring-Opening :

Functional Group Transformations

Oxidation :

-

The 3-bromophenyl group resists oxidation, but the isoxazole ring is susceptible to strong oxidants like KMnO₄, leading to ring degradation .

Elimination :

-

Under basic conditions (e.g., NaOH/EtOH), β-elimination removes bromine, forming a conjugated diene intermediate .

Thermal Stability and Decomposition

Scientific Research Applications

Isoxazole derivatives are known for their broad spectrum of biological activities. The compound under discussion has shown promise in several areas:

Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. A study evaluated various isoxazole compounds for their antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity of Isoxazole Derivatives

| Compound Code | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| N1 | 18 | Staphylococcus aureus |

| N9 | 20 | Escherichia coli |

| C4 | 15 | Klebsiella pneumoniae |

The results demonstrated that certain substitutions on the isoxazole ring enhance antibacterial activity, indicating the potential for developing new antimicrobial agents from this compound .

Anti-cancer Properties

Isoxazole derivatives have also been investigated for their anti-cancer properties. Studies have shown that these compounds can inhibit tumor growth in various cancer cell lines.

Case Study: Anti-cancer Activity

In a recent study, a series of isoxazole derivatives were tested against human cancer cell lines. The findings revealed that specific substitutions on the isoxazole ring led to increased cytotoxicity against breast cancer cells, suggesting a mechanism involving apoptosis induction .

Anti-inflammatory Effects

Some isoxazole compounds have demonstrated anti-inflammatory effects, making them candidates for treating inflammatory diseases. The mechanism often involves the inhibition of pro-inflammatory cytokines.

Applications in Agrochemicals

Isoxazole derivatives are also explored as agrochemicals due to their herbicidal and fungicidal properties. The structural diversity allows for the development of compounds that can target specific pests or diseases in crops.

Herbicidal Activity

Research has shown that certain isoxazole derivatives can effectively inhibit weed growth without harming crops. This selectivity is crucial for sustainable agricultural practices.

Table 3: Herbicidal Efficacy

| Compound Code | Efficacy (%) | Target Weed |

|---|---|---|

| H1 | 85 | Amaranthus retroflexus |

| H2 | 90 | Chenopodium album |

These findings support the potential use of isoxazole-based compounds in developing new herbicides .

Mechanism of Action

The mechanism of action of 5-(3-Bromophenyl)-3-(4-nitrophenyl)isoxazole is not well-documented. its biological activities are likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its isoxazole ring and substituents.

Comparison with Similar Compounds

Structural Analogues

5-(4-Nitrophenyl)-3-Hydroxylisoxazole

- Structure : Substituted with a hydroxyl group at position 3 and a 4-nitrophenyl group at position 3.

- Synthesis : Prepared via Witting reaction and cyclization with hydroxylamine hydrochloride .

- Application : Exhibits insecticidal activity, attributed to the nitro group’s electron-deficient aromatic system enhancing target binding .

3-(4-Bromophenyl)-5-(3-Trifluoromethoxyphenyl)Isoxazole (Compound 4o)

- Structure : Features a 4-bromophenyl group at position 3 and a 3-trifluoromethoxyphenyl group at position 4.

- Synthesis : Cycloaddition of (Z)-4-bromo-N-hydroxybenzimidoyl chloride with 1-ethynyl-3-(trifluoromethoxy)benzene .

- Key Difference : The trifluoromethoxy group introduces steric bulk and electron-withdrawing effects, differing from the nitro group’s planar geometry in the target compound. This may affect binding to biological targets like kinases .

3-(3-Bromophenyl)-5-(3-Nitrophenyl)-1,2,4-Oxadiazole

- Structure : Replaces the isoxazole ring with a 1,2,4-oxadiazole core.

- Properties : Higher molecular weight (346.14 g/mol) and altered hydrogen-bonding capacity due to the oxadiazole ring .

- Key Difference : The oxadiazole ring’s increased nitrogen content may enhance metabolic stability but reduce π-π stacking interactions compared to isoxazole derivatives .

Physicochemical Properties

*logP estimated using fragment-based methods.

Crystallographic and Intermolecular Interactions

- Isostructurality : Chloro and fluoro analogues (e.g., compounds 4 and 5 in –2) exhibit similar crystal packing (triclinic, P¯I symmetry), but bromine’s larger atomic radius in the target compound may disrupt isostructurality, altering solubility and melting points .

Biological Activity

Isoxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoxazole, 5-(3-bromophenyl)-3-(4-nitrophenyl)- is particularly noteworthy for its potential antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Overview of Isoxazole Derivatives

Isoxazole is a five-membered heterocyclic compound containing nitrogen and oxygen. It has been reported to exhibit a wide range of pharmacological activities, including:

- Antibacterial

- Antifungal

- Anticancer

- Anti-inflammatory

The specific structure of isoxazole derivatives can significantly influence their biological activity. The presence of substituents such as bromine and nitro groups can enhance these effects.

Antimicrobial Activity

Research has demonstrated that Isoxazole, 5-(3-bromophenyl)-3-(4-nitrophenyl)- exhibits notable antimicrobial activity. A study assessing its antibacterial properties against various bacterial strains showed the following results:

| Compound | Zone of Inhibition (mm) | Gram Positive (S. aureus) | Gram Negative (E. coli) |

|---|---|---|---|

| Isoxazole, 5-(3-bromophenyl)-3-(4-nitrophenyl)- | 12.18 | 12.18 | 10.82 |

| Standard Drug | 23.76 | 19.24 | 25.48 |

The compound demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria, indicating its potential as a therapeutic agent against infections caused by resistant strains .

Anticancer Activity

The anticancer potential of isoxazole derivatives has also been explored. In a study evaluating the cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), the compound showed varying degrees of effectiveness:

| Cell Line | % Cell Viability at 500 µg/mL |

|---|---|

| HeLa | 66% |

| MCF-7 | 89% |

| Hep-2 | 95% |

These results suggest that while Isoxazole, 5-(3-bromophenyl)-3-(4-nitrophenyl)- has some anticancer activity, it may require further structural modifications to enhance its efficacy against different cancer types .

The biological activity of isoxazole compounds is often attributed to their ability to interact with specific biological targets. For instance, the presence of the nitro group in Isoxazole, 5-(3-bromophenyl)-3-(4-nitrophenyl)- enhances its ability to generate free radicals, which can induce oxidative stress in microbial cells and cancer cells alike . This mechanism underlies its antimicrobial and anticancer properties.

Case Studies

- Study on Antimicrobial Efficacy : A recent investigation into various isoxazole derivatives highlighted that those with halogen substituents exhibited superior antibacterial properties compared to their non-halogenated counterparts. The study suggested that the electron-withdrawing nature of halogens enhances the compound's lipophilicity and interaction with bacterial membranes .

- Cytotoxicity Evaluation : Another study focused on the cytotoxic effects of substituted isoxazoles against T. cruzi (the causative agent of Chagas disease). The findings indicated that compounds with larger substituents showed improved trypanocidal activity, emphasizing the importance of molecular structure in therapeutic efficacy .

Q & A

Q. What are the recommended synthetic routes for 5-(3-bromophenyl)-3-(4-nitrophenyl)isoxazole, and how can reaction conditions be optimized?

The synthesis typically involves cycloaddition reactions or condensation of precursor aldehydes with triazole derivatives. For example, substituted benzaldehydes can react with triazole intermediates under reflux in ethanol with glacial acetic acid as a catalyst . Optimization may include adjusting stoichiometry (e.g., 1:1 molar ratio of aldehyde to triazole), solvent polarity (absolute ethanol for solubility), and reaction time (4+ hours under reflux). The nitro and bromo substituents may require inert atmospheres to prevent side reactions. Post-synthesis, vacuum evaporation and recrystallization improve purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

Fourier-transform infrared (FT-IR) spectroscopy confirms functional groups (e.g., nitro C-NO₂ stretch at ~1520 cm⁻¹, isoxazole ring vibrations). Nuclear magnetic resonance (NMR) (¹H and ¹³C) identifies substituent positions (e.g., aromatic protons near 7–8 ppm, bromo and nitro group effects on chemical shifts). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₁₅H₁₀BrN₂O₃: ~353.0 g/mol). Purity is assessed via HPLC with UV detection or melting point analysis (expected range: 57–61°C for bromophenyl derivatives) .

Q. How do initial enzyme inhibition assays (e.g., IC₅₀ determination) inform the biological activity profile of this compound?

IC₅₀ values quantify the concentration required to inhibit 50% of enzyme activity. For example, 3-(4-nitrophenyl)isoxazole derivatives show IC₅₀ values of 0.094 mM against glutathione reductase (GR), while 3-(4-bromophenyl) derivatives exhibit IC₅₀ = 0.089 mM for GR and 0.099 µM for glutathione S-transferase (GST) . These assays use purified human erythrocyte enzymes, with activity measured via NADPH oxidation (GR) or CDNB conjugation (GST). Initial screening identifies potent inhibitors for further mechanistic studies .

Advanced Questions

Q. How can structure-activity relationship (SAR) studies elucidate the impact of bromophenyl and nitrophenyl substituents on enzyme inhibition efficacy?

SAR analysis reveals that substituent position (3- vs. 5-phenyl) and electronegativity significantly affect inhibition. For instance, 3-(4-bromophenyl)isoxazole is a competitive GST inhibitor (KI = 0.059 µM), whereas 3-(4-nitrophenyl)isoxazole shows non-competitive inhibition (KI = 0.126 µM) due to the nitro group’s electron-withdrawing effects altering binding affinity . Comparative studies with chloro- and fluoro-substituted analogs highlight bromine’s optimal size and hydrophobicity for active-site interactions .

Q. What experimental approaches determine whether inhibition is competitive or non-competitive, and how do these mechanisms vary between enzymes like GST and GR?

Kinetic assays : Vary substrate concentration and measure Lineweaver-Burk plots. Competitive inhibition increases apparent Km without affecting Vmax (e.g., 3-(4-bromophenyl)isoxazole vs. GST), while non-competitive inhibition reduces Vmax (e.g., 3-(4-nitrophenyl)isoxazole vs. GR) . Molecular docking : Predicts binding sites (e.g., bromophenyl derivatives occupy GST’s substrate-binding pocket, while nitrophenyl derivatives bind GR’s allosteric site) . Enzyme kinetics : For GST, competitive inhibition suggests direct substrate competition; for GR, non-competitive effects imply conformational changes .

Q. How can computational methods such as molecular docking or MD simulations predict binding interactions between this compound and target enzymes?

Density functional theory (DFT) calculates electrostatic potential surfaces to identify reactive regions (e.g., nitro group’s electron-deficient ring). Molecular dynamics (MD) simulations (50–100 ns) model binding stability, showing bromophenyl’s hydrophobic interactions with GST’s Leu13 and Tyr108 residues. Docking scores (e.g., AutoDock Vina) correlate with experimental KI values, prioritizing high-affinity candidates .

Q. What strategies resolve contradictions in inhibitory data across studies, especially regarding substituent position and enzyme specificity?

Meta-analysis : Compare IC₅₀ values across homologs (e.g., 3-(4-chlorophenyl)isoxazole inhibits GR with IC₅₀ = 0.059 µM vs. 5-(4-chlorophenyl) at 0.107 µM) to isolate positional effects . Enzyme-specific assays : Test compounds against isoform-specific GST/GR variants (e.g., GSTP1-1 vs. GSTM1-1) to identify structural selectivity. Crystallography : Resolve co-crystal structures (e.g., PDB ID 1GSH for GST) to validate docking predictions and explain paradoxical results (e.g., bromo vs. nitro group steric effects) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.